1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
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Overview
Description
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidine ring, an alkyne group, and a long-chain ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide typically involves multiple steps. One common route includes the following steps:
Formation of the Alkyne Group: The alkyne group can be introduced through a reaction involving a terminal alkyne and an appropriate halide under basic conditions.
Esterification: The octadecanoyloxy group is introduced via esterification, where octadecanoic acid reacts with an alcohol in the presence of an acid catalyst.
Quaternization: The final step involves the quaternization of the piperidine ring with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide involves its interaction with molecular targets such as lipid membranes. The long-chain ester allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The piperidine ring and alkyne group may also interact with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-[4-(hexadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
- 1-Methyl-1-[4-(dodecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
Uniqueness
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide is unique due to its long-chain ester, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and drug delivery, where similar compounds with shorter chains may not be as effective.
Properties
CAS No. |
113817-94-0 |
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Molecular Formula |
C28H52INO2 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl octadecanoate;iodide |
InChI |
InChI=1S/C28H52NO2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-28(30)31-27-22-21-26-29(2)24-19-17-20-25-29;/h3-20,23-27H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UFNVXSZJSXXLKX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC#CC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
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